molecular formula C9H17ClN2O B1531441 2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride CAS No. 2097996-35-3

2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B1531441
CAS No.: 2097996-35-3
M. Wt: 204.7 g/mol
InChI Key: PVWRMADXZCFBOQ-UHFFFAOYSA-N
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Description

2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride is a chemical compound with a molecular formula of C9H16N2O·HCl It is known for its unique structure, which includes a tert-butyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Amination: The ethylamine side chain is introduced through nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives and reduced heterocyclic compounds.

Scientific Research Applications

2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The tert-butyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine: The free amine form without the hydrochloride salt.

    5-Tert-butyl-1,2-oxazole: A simpler oxazole derivative without the ethylamine side chain.

    2-(5-Tert-butyl-1,2-oxazol-3-yl)ethanol: An alcohol derivative of the compound.

Uniqueness

2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride is unique due to its combination of the oxazole ring, tert-butyl group, and ethylamine side chain. This structure imparts specific chemical and biological properties that are not found in simpler or related compounds.

Properties

IUPAC Name

2-(5-tert-butyl-1,2-oxazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-9(2,3)8-6-7(4-5-10)11-12-8;/h6H,4-5,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWRMADXZCFBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride
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2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride
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2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 4
2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 5
2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 6
2-(5-Tert-butyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride

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